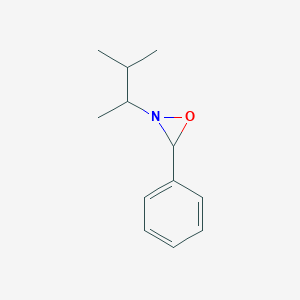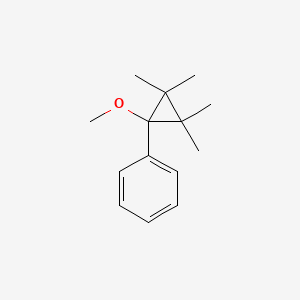
(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a tetramethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Ring: The tetramethylcyclopropyl group can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Attachment to the Benzene Ring: The cyclopropyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfo, or halo derivatives of the benzene ring.
Scientific Research Applications
(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-2,2,3,3-tetramethylcyclopropyl)benzene: Unique due to the presence of both methoxy and tetramethylcyclopropyl groups.
1,2,3,4-Tetramethoxybenzene: Lacks the cyclopropyl group, resulting in different chemical properties.
1,2,3-Trimethoxybenzene: Similar methoxy substitution but lacks the cyclopropyl group.
Uniqueness
This compound is unique due to its structural combination of a methoxy group and a tetramethylcyclopropyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives.
Properties
CAS No. |
118964-98-0 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1-methoxy-2,2,3,3-tetramethylcyclopropyl)benzene |
InChI |
InChI=1S/C14H20O/c1-12(2)13(3,4)14(12,15-5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
GEDOJJQJZXMKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C2=CC=CC=C2)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


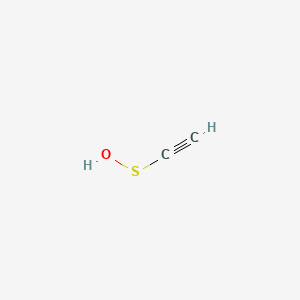
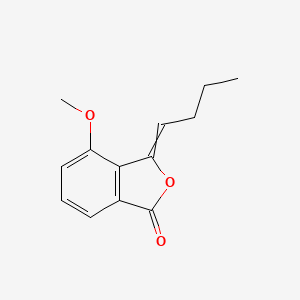
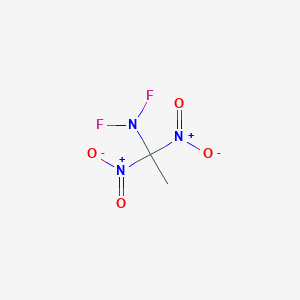
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)
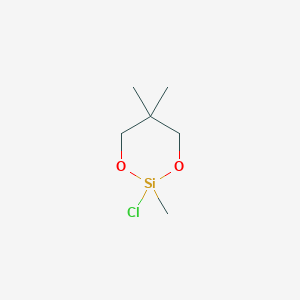
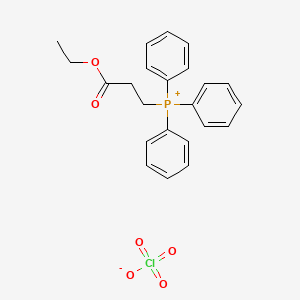
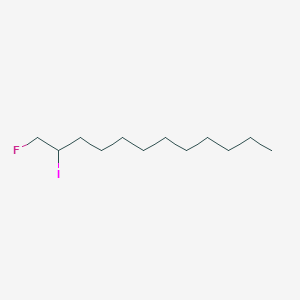
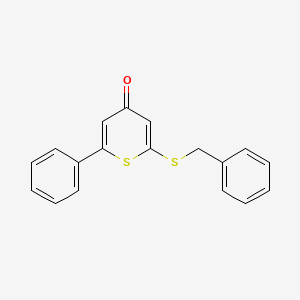

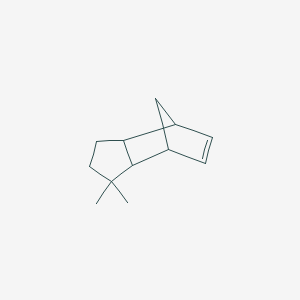
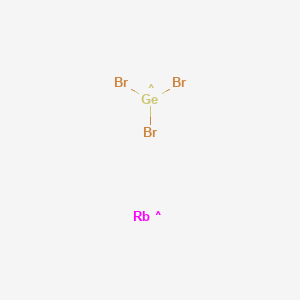
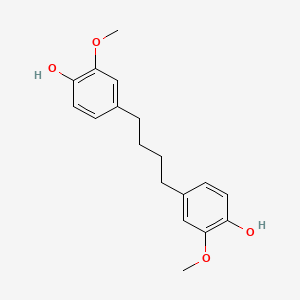
![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)
